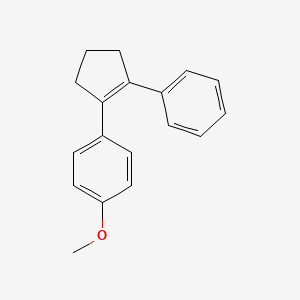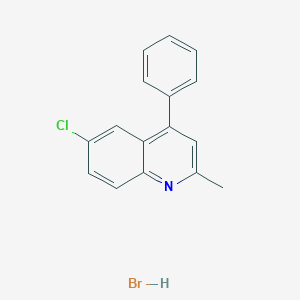
6-Chloro-2-methyl-4-phenylquinoline;hydrobromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-2-methyl-4-phenylquinoline;hydrobromide is a chemical compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-2-methyl-4-phenylquinoline typically involves the reaction of 2-methylquinoline with chlorinating agents. One common method is the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with acetaldehyde in the presence of a chlorinating agent . The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the reaction.
Industrial Production Methods
Industrial production of 6-Chloro-2-methyl-4-phenylquinoline;hydrobromide may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-2-methyl-4-phenylquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced quinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro position, where nucleophiles like amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinoline N-oxides.
Reduction: Reduced quinoline derivatives.
Substitution: Amino or thiol-substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
6-Chloro-2-methyl-4-phenylquinoline;hydrobromide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as an antimicrobial and anticancer agent.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-2-ethyl-4-phenylquinoline: Similar structure but with an ethyl group instead of a methyl group.
6-Chloro-2-hydrazino-4-phenylquinoline: Contains a hydrazino group, offering different reactivity and applications.
6-Chloro-3-ethyl-2-methyl-4-phenylquinoline: Another derivative with both ethyl and methyl groups.
Uniqueness
6-Chloro-2-methyl-4-phenylquinoline;hydrobromide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
| 90936-27-9 | |
Fórmula molecular |
C16H13BrClN |
Peso molecular |
334.64 g/mol |
Nombre IUPAC |
6-chloro-2-methyl-4-phenylquinoline;hydrobromide |
InChI |
InChI=1S/C16H12ClN.BrH/c1-11-9-14(12-5-3-2-4-6-12)15-10-13(17)7-8-16(15)18-11;/h2-10H,1H3;1H |
Clave InChI |
VKLGKTULMQPAPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C=C(C=CC2=N1)Cl)C3=CC=CC=C3.Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


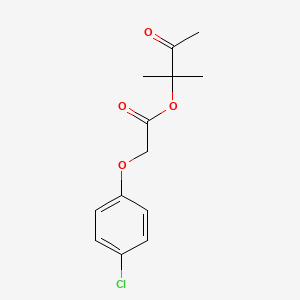
![Trimethylsilyl 13-[(trimethylsilyl)oxy]tridecanoate](/img/structure/B14351860.png)

![2-[4-(4-Fluorophenyl)naphthalen-2-yl]ethan-1-ol](/img/no-structure.png)
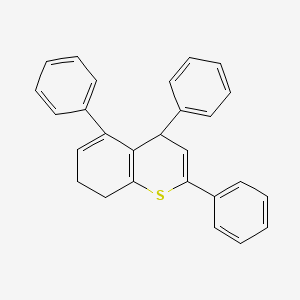

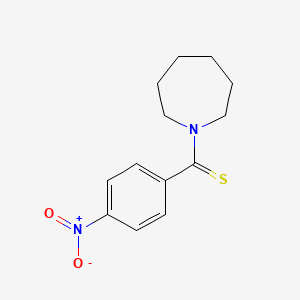
![4-[5-(2-Ethylphenyl)-1,2-dihydro-3H-1,2,4-triazol-3-ylidene]-2-methoxycyclohexa-2,5-dien-1-one](/img/structure/B14351921.png)
